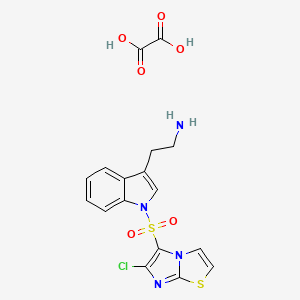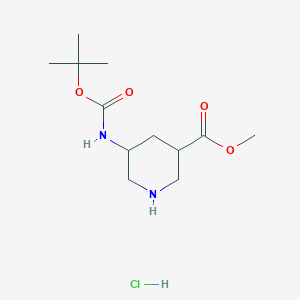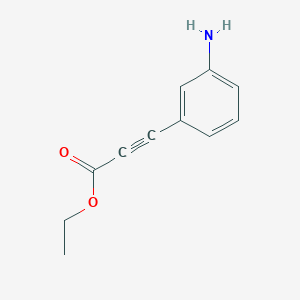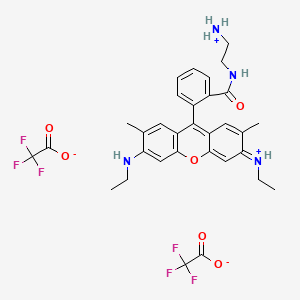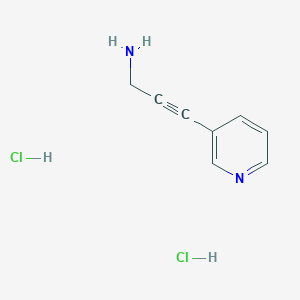![molecular formula C8H18ClN3O B1435915 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride CAS No. 2060024-20-4](/img/structure/B1435915.png)
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride
Vue d'ensemble
Description
“3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is a chemical compound with the CAS Number: 2060024-20-4 . It has a molecular weight of 207.7 . The IUPAC name for this compound is 1-methyl-3-(piperidin-2-ylmethyl)urea hydrochloride . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride”, is an important task in modern organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is 1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
“3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is an oil at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition on Mild Steel Surfaces A study on cost-effective Mannich bases, including derivatives similar to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, demonstrated their application as corrosion inhibitors for mild steel surfaces in hydrochloric acid (HCl) solution. These inhibitors showed an increase in inhibition efficiency with higher concentrations and exhibited mixed-type inhibition behavior. The adsorption of these inhibitors on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the steel surface. This research provides insights into the molecular structure and inhibition efficiencies, offering potential for developing new corrosion inhibitors in industrial applications (Jeeva et al., 2015).
Soluble Epoxide Hydrolase (sEH) Inhibition for Inflammatory Pain Reduction Research on 1,3-disubstituted ureas with a piperidyl moiety, closely related to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, has identified potent inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated significant pharmacokinetic improvements over previous compounds and showed effectiveness in reducing hyperalgesia in vivo, comparable to morphine. This suggests potential therapeutic applications for treating inflammatory pain and other conditions mediated by sEH (Rose et al., 2010).
Fluorescent Sensing of Metal Ions in Aqueous Solution A study introduced hydrazide-based fluorescent probes, structurally related to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, capable of detecting Cu2+ and Hg2+ ions in aqueous solutions with high sensitivity and selectivity. These sensors exhibit distinct emission characteristics and color changes upon binding to specific metal ions, enabling the visual detection of these ions at very low concentrations. This research offers promising tools for environmental monitoring and the detection of metal ions in biological systems (Wang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-3-(piperidin-2-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHISPKXXOAGMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



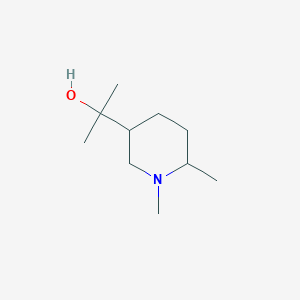
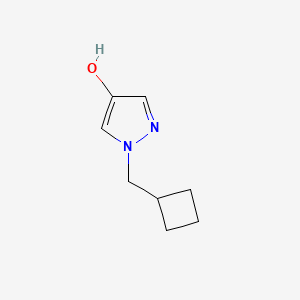
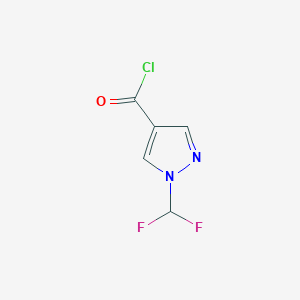
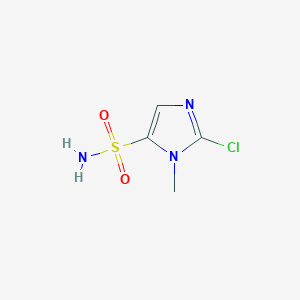
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)
